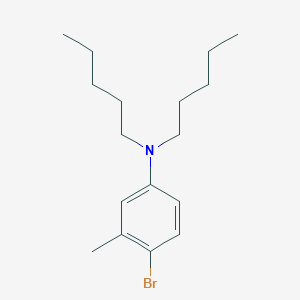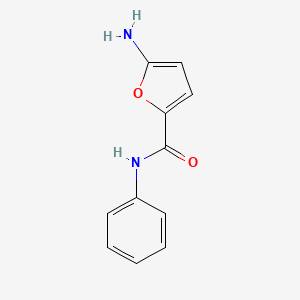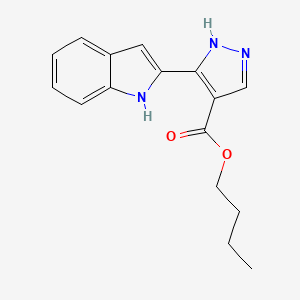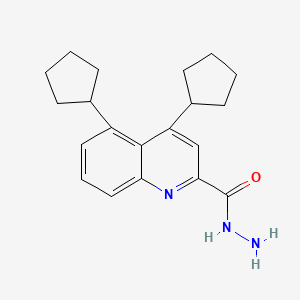![molecular formula C7H15O6P B14207178 [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid CAS No. 799271-77-5](/img/structure/B14207178.png)
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a pentyl chain with a hydroxyethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid typically involves the reaction of a suitable phosphonic acid derivative with a hydroxyethoxy-substituted pentyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group in the pentyl chain can be reduced to form an alcohol.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of phosphonate esters or other derivatives.
Applications De Recherche Scientifique
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and flame retardants.
Mécanisme D'action
The mechanism of action of [5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acids: Compounds with a similar phosphonic acid group but different substituents.
Phosphonates: Esters or salts of phosphonic acids with varying alkyl or aryl groups.
Uniqueness
[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid is unique due to its specific hydroxyethoxy and oxopentyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
799271-77-5 |
|---|---|
Formule moléculaire |
C7H15O6P |
Poids moléculaire |
226.16 g/mol |
Nom IUPAC |
[5-(2-hydroxyethoxy)-5-oxopentyl]phosphonic acid |
InChI |
InChI=1S/C7H15O6P/c8-4-5-13-7(9)3-1-2-6-14(10,11)12/h8H,1-6H2,(H2,10,11,12) |
Clé InChI |
RDXWZOVMDPLASA-UHFFFAOYSA-N |
SMILES canonique |
C(CCP(=O)(O)O)CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)



![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)


![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)

![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)




